19-Oxocinobufotalin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

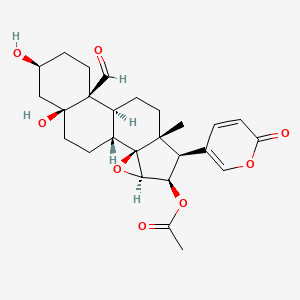

[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16S)-11-formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O8/c1-14(28)33-21-20(15-3-4-19(30)32-12-15)23(2)8-6-17-18(26(23)22(21)34-26)7-10-25(31)11-16(29)5-9-24(17,25)13-27/h3-4,12-13,16-18,20-22,29,31H,5-11H2,1-2H3/t16-,17-,18+,20-,21+,22+,23+,24-,25-,26+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQNOOHJEOAAIW-FSVQXUKKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C=O)O)C)C6=COC(=O)C=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O)C)C6=COC(=O)C=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 19-Oxocinobufotalin: A Potential Anticancer Agent

Authored by: Gemini AI

For: Researchers, Scientists, and Drug Development Professionals

Abstract

19-Oxocinobufotalin is a naturally occurring bufadienolide, a class of cardioactive steroids, isolated from the venom of the Asiatic toad, Bufo bufo gargarizans. Exhibiting significant potential as an anticancer agent, this compound has been observed to modulate key signaling pathways involved in cancer progression, particularly in prostate and hepatocellular carcinomas. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and relevant experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, pharmacology, and medicinal chemistry.

Introduction

Bufadienolides, including this compound, are a group of C-24 steroids characterized by a six-membered lactone ring at the C-17 position. Traditionally known for their cardiotonic effects, recent research has highlighted their potent anti-proliferative and pro-apoptotic activities in various cancer cell lines. This compound, in particular, has emerged as a compound of interest due to its demonstrated ability to inhibit cancer cell migration and invasion by suppressing the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer metastasis.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₂₆H₃₂O₈ | [1] |

| Molecular Weight | 472.53 g/mol | [1] |

| CAS Number | 24512-60-5 | [1] |

| Natural Source | Glandular secretions of Bufo bufo gargarizans | [2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway and EMT

The primary anticancer mechanism attributed to this compound and related bufadienolides is the inhibition of the Wnt/β-catenin signaling pathway, a critical regulator of cellular proliferation, differentiation, and adhesion. In many cancers, aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting cell growth and EMT.

This compound is believed to interfere with this pathway, leading to a reduction in nuclear β-catenin levels. This, in turn, suppresses the expression of downstream target genes that are crucial for the EMT process. EMT is characterized by the loss of epithelial cell characteristics and the acquisition of a mesenchymal phenotype, which enhances cell motility and invasiveness.

The key molecular markers of EMT that are modulated by bufadienolides include:

-

E-cadherin (epithelial marker): Upregulation

-

N-cadherin (mesenchymal marker): Downregulation

-

Vimentin (mesenchymal marker): Downregulation

-

Snail and Slug (EMT-inducing transcription factors): Downregulation

By reversing the EMT process, this compound can potentially inhibit the migration and invasion of cancer cells, thereby reducing their metastatic potential.

Quantitative Data on Anticancer Activity

For context, the following table summarizes the cytotoxic activities of other bufadienolides against prostate and liver cancer cell lines.

| Compound | Cell Line | Assay | IC₅₀ (nM) | Source |

| Arenobufagin | PC-3 (Prostate) | MTT | 8 | [4] |

| Bufalin | PC-3 (Prostate) | MTT | 10-100 | [5] |

| Cinobufagin | U87MG-EGFR (Glioblastoma) | Proliferation | <100 | [6] |

| Bufotalin | MDA-MB-231 (Breast) | Proliferation | 200-1000 | [7] |

| Shikonin | SMMC-7721 (Hepatocellular) | CCK-8 | 4280 (48h) | [8] |

Note: The SMMC-7721 cell line has been identified as a HeLa derivative.[9] Researchers should consider this when interpreting data.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer effects of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

PC-3 or other suitable cancer cell lines

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Migration (Wound Healing Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

-

PC-3 cells

-

6-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Protocol:

-

Seed PC-3 cells in 6-well plates and grow until they form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Cell Invasion (Transwell Invasion Assay)

This assay evaluates the ability of cells to invade through a basement membrane matrix.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel

-

Serum-free medium

-

Medium with 10% FBS (chemoattractant)

-

Cotton swabs

-

Methanol

-

Crystal violet stain

Protocol:

-

Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

-

Seed PC-3 cells (pre-treated with this compound for 24 hours) in the upper chamber in serum-free medium.

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface with methanol and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

Conclusion

This compound demonstrates significant promise as a novel anticancer agent, particularly for the treatment of metastatic prostate and hepatocellular carcinomas. Its ability to inhibit the Wnt/β-catenin signaling pathway and subsequently suppress Epithelial-Mesenchymal Transition provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of this and other related bufadienolides. Future research should focus on obtaining precise quantitative data for this compound and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. A research update on the anticancer effects of bufalin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folate-functionalized SMMC-7721 liver cancer cell membrane-cloaked paclitaxel nanocrystals for targeted chemotherapy of hepatoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantifying the Epithelial-to-Mesenchymal Transition (EMT) from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellosaurus cell line SMMC-7721 (CVCL_0534) [cellosaurus.org]

An In-depth Technical Guide on 19-Oxocinobufotalin: Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Oxocinobufotalin is a naturally occurring bufadienolide, a class of C-24 steroids, that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, natural origin, and initial characterization of this compound. It details the pioneering extraction and structure elucidation methodologies and summarizes the current understanding of its biological effects, with a focus on the modulation of cellular signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other related cardiac glycosides.

Discovery and Origin

This compound was first isolated and identified in 1969. Its discovery was the result of chemical investigations into the composition of "Ch'an Su," a traditional Chinese medicine derived from the dried venom of toads.

Natural Source: The primary natural source of this compound is the glandular secretions of the Asiatic toad, Bufo bufo gargarizans (Cantor).[1] The venom, a complex mixture of bioactive compounds, is harvested and processed to yield various bufadienolides, including this compound.

The initial report of its discovery was published in the scientific journal Helvetica Chimica Acta.[1] This seminal work described the isolation and structure elucidation of two new bufadienolides from Ch'an Su: 19-Oxocinobufagin and this compound.[1]

Physicochemical Properties and Structure

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₂O₈ | [1] |

| Molecular Weight | 472.53 g/mol | [1] |

| CAS Number | 24512-60-5 | [1] |

The structure of this compound is characterized by a steroid nucleus with a six-membered lactone ring (α-pyrone) attached at the C-17 position, which is the defining feature of bufadienolides.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on the methodologies for isolating bufadienolides from toad venom. Specific details from the original 1969 publication are proprietary to the journal.

Objective: To isolate and purify this compound from the toad venom "Ch'an Su."

Materials:

-

Dried toad venom (Ch'an Su)

-

Solvents: Chloroform, Dichloromethane, Ethyl Acetate, Methanol, etc.

-

Chromatography media (e.g., Silica gel, Alumina)

-

High-Performance Liquid Chromatography (HPLC) system

-

Standard laboratory glassware and equipment

Methodology:

-

Extraction:

-

The dried toad venom is pulverized and subjected to solvent extraction. A common method involves sequential extraction with solvents of increasing polarity to separate compounds based on their solubility. Chloroform and ethyl acetate are effective solvents for extracting bufadienolides.[1]

-

-

Preliminary Fractionation:

-

The crude extract is concentrated under reduced pressure.

-

The residue is then subjected to column chromatography on silica gel or alumina.

-

Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds with similar TLC profiles to known bufadienolides are pooled and further purified.

-

Preparative HPLC is a highly effective method for the final purification of individual bufadienolides, yielding highly pure compounds.

-

Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques.

Key Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the determination of the carbon skeleton and the relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments help to identify structural motifs.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and the α-pyrone ring.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to characterize the chromophoric parts of the molecule, particularly the unsaturated lactone ring.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated exclusively by this compound are limited, the broader class of bufadienolides is known to exert significant biological effects, primarily through the induction of apoptosis and the modulation of key cellular signaling pathways in cancer cells.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Several bufadienolides have been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell viability. This inhibition typically results in the dephosphorylation of Akt and its downstream targets, such as mTOR.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Bufadienolides are potent inducers of apoptosis in various cancer cell lines. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Future Directions

This compound represents a promising natural product with potential for further investigation as a therapeutic agent. Future research should focus on:

-

Detailed Pharmacological Profiling: Comprehensive studies are needed to elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy Studies: Evaluation of the anti-cancer and other potential therapeutic effects of this compound in animal models is essential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the development of more potent and selective drug candidates with improved pharmacological profiles.

-

Toxicology Studies: A thorough assessment of the toxicological profile of this compound is necessary to determine its therapeutic window and potential side effects.

Conclusion

This compound, a bufadienolide discovered in the traditional medicine "Ch'an Su," holds potential as a lead compound for drug development. Its origin from a well-established natural remedy provides a strong rationale for its continued investigation. This technical guide has summarized the foundational knowledge regarding its discovery, origin, and the biological activities of its compound class. Further dedicated research into the specific mechanisms of action of this compound is warranted to fully explore its therapeutic promise.

References

19-Oxocinobufotalin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxocinobufotalin is a bufadienolide, a class of steroidal compounds known for their cardiotonic and potential anticancer activities. Isolated from the venom of the Asiatic toad, Bufo bufo gargarizans, this natural product has garnered interest within the scientific community for its biological effects, particularly its inhibitory action on cancer cell motility. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, along with relevant experimental methodologies to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound possesses a complex pentacyclic steroid core structure characteristic of bufadienolides. Its systematic IUPAC name is [(1R,2S,4R,5R,6R,7R,10S,11S,14S,16S)-11-formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecan-5-yl] acetate.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂O₈ | [1] |

| Molecular Weight | 472.53 g/mol | [2] |

| CAS Number | 24512-60-5 | [2] |

| IUPAC Name | [(1R,2S,4R,5R,6R,7R,10S,11S,14S,16S)-11-formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecan-5-yl] acetate | N/A |

| SMILES | CC(=O)O[C@@H]1--INVALID-LINK--CC[C@]5([C@@]3(CC--INVALID-LINK--O)C=O)O)C">C@@HC6=COC(=O)C=C6 | N/A |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Description | Solid Powder | [3] |

| Melting Point | No data available | [4] |

| Boiling Point | No data available | [4] |

| Water Solubility | No data available | [4] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |

| pKa | No data available | N/A |

| logP (Octanol-Water Partition Coefficient) | No data available | N/A |

| Predicted Relative Density | 1.40 g/cm³ | [1] |

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activity in preclinical cancer models. Its primary reported effects are the suppression of cell migration and invasion, key processes in cancer metastasis.

Anticancer Activity

-

Inhibition of Cell Migration and Invasion: this compound is capable of suppressing the epithelial-mesenchymal transition (EMT), a cellular program that is critical for cancer cell motility and metastasis.[2][5] It has been shown to weaken the migratory and invasive potential of PC3 human prostate cancer cells.[2][5]

-

Cytotoxicity: A derivative, this compound 3-adipoylarginine ester, has been shown to have a significant inhibitory effect on the human hepatocellular carcinoma cell line SMMC-7721 in vitro.[1]

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of structurally related bufadienolides, it is hypothesized that its effects on EMT may be mediated through pathways such as the PI3K/Akt/mTOR and MAPK/ERK signaling cascades. One study noted that among a group of five bufadienolides including this compound, the related compound Arenobufagin showed the strongest EMT inhibitory activity, which was associated with the PI3K/Akt/mTOR pathway.[6]

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound's biological activities.

Isolation and Structure Elucidation

The isolation of this compound from the venom of Bufo bufo gargarizans typically involves chromatographic techniques.

Caption: General workflow for the isolation and identification of this compound.

Methodology:

-

Extraction: The dried toad venom is typically extracted with a solvent such as ethanol.

-

Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, primarily high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cells (e.g., SMMC-7721) in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Cell Migration and Invasion Assays (Transwell Assay)

These assays assess the ability of cells to move across a membrane (migration) or through an extracellular matrix layer (invasion).

Methodology:

-

Cell Preparation: Starve cells (e.g., PC3) in serum-free medium for several hours.

-

Chamber Setup: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, the insert is uncoated.

-

Cell Seeding: Seed the prepared cells in the upper chamber in serum-free medium.

-

Treatment: Add this compound at various concentrations to the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Cell Staining and Counting: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have moved to the bottom of the membrane. Count the stained cells under a microscope.

Western Blotting for EMT Markers

This technique is used to detect the expression levels of key proteins involved in the epithelial-mesenchymal transition.

Methodology:

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

This compound is a promising natural product with demonstrated anti-migratory and anti-invasive properties in cancer cells. While its exact mechanism of action and a complete physicochemical profile are yet to be fully elucidated, the available data suggest its potential as a lead compound for the development of novel anticancer therapeutics targeting metastasis. Further research is warranted to explore its detailed signaling pathways, in vivo efficacy, and safety profile. This guide provides a foundational resource for scientists and researchers to build upon in their investigation of this intriguing molecule.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. 19-Oxocinobufagin | CAS:24512-59-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound|24512-60-5|MSDS [dcchemicals.com]

- 5. This compound|24512-60-5|COA [dcchemicals.com]

- 6. Arenobufagin increases the sensitivity of gastric cancer to cisplatin via alkaliptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Activity of 19-Oxocinobufotalin: A Technical Overview

A Note on Data Availability: Publicly available research on the specific biological activities of 19-Oxocinobufotalin is currently limited. This document summarizes the existing findings and provides a broader context based on the activities of closely related bufadienolide compounds. Further dedicated research is necessary to fully elucidate the pharmacological profile of this compound.

Introduction to this compound

This compound is a bufadienolide, a class of cardioactive steroids characterized by a six-membered lactone ring at the C-17 position of the steroid nucleus. These compounds are naturally occurring and have been isolated from various sources, including the skin and venom of toads of the Bufo genus. While the biological activities of many bufadienolides, such as bufalin and cinobufagin, have been extensively studied, this compound remains a less-explored molecule.

Reported Biological Activity of a this compound Derivative

To date, the primary available information on the bioactivity of a this compound-related compound comes from a study on its derivative, This compound 3-adipoylarginine ester . This derivative has been shown to exhibit a significant inhibitory effect against the human hepatocellular carcinoma cell line SMMC-7721 in vitro. However, detailed quantitative data, such as IC50 values, and the specific experimental protocols used to determine this activity are not extensively detailed in the currently accessible literature.

Biological Activities of Structurally Related Bufadienolides

Given the limited data on this compound, this section provides an overview of the well-documented biological activities of other prominent bufadienolides. This information may offer insights into the potential, yet unconfirmed, activities of this compound.

Anticancer Activity

Bufadienolides are most renowned for their potent anticancer properties, which are attributed to their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.

Table 1: Summary of Anticancer Activities of Selected Bufadienolides (Note: This table presents data for compounds structurally related to this compound and is for contextual purposes only.)

| Compound | Cancer Cell Line | Reported Activity |

| Bufalin | Gastric Cancer | Reverses cisplatin resistance. |

| Bufalin | Head and Neck Cancer | Induces apoptosis and reduces cell viability in a dose-dependent manner. |

| Cinobufagin | Lung Cancer | Triggers apoptosis in human lung cancer cells. |

| Bufotalin | Glioblastoma | Induces oxidative stress-mediated apoptosis. |

Key Signaling Pathways Implicated in Bufadienolide Activity

Research into the mechanisms of action of bufadienolides has identified several key signaling pathways that are modulated by these compounds. Understanding these pathways is crucial for the development of targeted cancer therapies.

-

PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth. Bufalin has been reported to reverse intrinsic and acquired drug resistance to cisplatin in gastric cancer cells by modulating the AKT signaling pathway[1]. The inhibition of this pathway can reduce resistance to chemotherapeutic drugs.

-

MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) component, is involved in the regulation of cell proliferation, differentiation, and survival. The anticancer effects of bufalin are often mediated by the modulation of ERK signaling.

-

ITGB4/FAK/ERK Pathway: In glioblastoma, bufotalin has been shown to induce apoptosis by blocking the Integrin Subunit Beta 4 (ITGB4)/Focal Adhesion Kinase (FAK)/ERK pathway[2].

The following diagram illustrates a generalized workflow for investigating the anticancer effects of a compound like a bufadienolide.

Below is a conceptual representation of a signaling pathway commonly affected by bufadienolides.

Experimental Protocols for Studying Bufadienolide Activity

While specific protocols for this compound are not available, the following are standard methodologies employed in the study of related bufadienolides.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the bufadienolide compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Cells are treated with the compound, harvested by trypsinization, and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Western Blot Analysis

-

Protein Extraction: Following treatment with the bufadienolide, total protein is extracted from the cells using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The biological activity of this compound remains largely unexplored, with only preliminary evidence suggesting potential anticancer effects of a derivative. The extensive research on related bufadienolides, such as bufalin and bufotalin, highlights the therapeutic potential of this class of compounds, particularly in oncology. Future research should focus on the systematic evaluation of this compound's bioactivity, including:

-

In-depth cytotoxicity screening against a panel of cancer cell lines to determine its potency and selectivity.

-

Elucidation of its mechanism of action , including its effects on apoptosis, cell cycle, and key cancer-related signaling pathways.

-

In vivo studies in animal models to assess its antitumor efficacy and safety profile.

A thorough investigation of this compound is warranted to determine if it possesses a unique and advantageous pharmacological profile compared to other known bufadienolides.

References

The Natural Provenance of 19-Oxocinobufotalin: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and putative biological mechanisms of 19-Oxocinobufotalin, a cardiotonic bufadienolide of significant interest to the pharmaceutical research and drug development community. Drawing from the available scientific literature, this document details the primary organismal and traditional medicinal sources of this compound. It further outlines a synthesized, multi-step protocol for its extraction, isolation, and purification. While specific quantitative data for this compound remains elusive in publicly accessible literature, this guide presents analogous data from related compounds to provide a contextual framework for yield estimation. Furthermore, a putative signaling pathway is proposed, centered on the well-established interaction of bufadienolides with the Na+/K+-ATPase pump, offering a foundation for future mechanistic studies. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Natural Sources of this compound

This compound is a naturally occurring steroid derivative belonging to the bufadienolide class. Its primary natural source is the venom secreted from the parotoid glands of various toad species.

Amphibian Source: The Asiatic Toad (Bufo bufo gargarizans)

The most prominently cited biological source of this compound is the Asiatic toad, Bufo bufo gargarizans.[1] The skin and glandular secretions of this amphibian contain a complex mixture of bioactive compounds, including a variety of bufadienolides. This compound and its ester derivatives have been successfully isolated from the skin of Bufo bufo gargarizans. A patent also lists this compound as a constituent of secretions from a broader range of Bufo species.

Traditional Chinese Medicine: Chan Su

This compound is a known constituent of the traditional Chinese medicine known as Chan Su (蟾酥). Chan Su is prepared from the dried venom of toads, primarily from the Bufo bufo gargarizans species. This traditional remedy has been used for centuries in China for its purported anti-inflammatory and cardiotonic properties. Modern analytical studies have confirmed the presence of a diverse array of bufadienolides, including this compound, in Chan Su preparations.[1]

Quantitative Analysis

A precise quantification of this compound in natural sources is not extensively documented in the available scientific literature. However, studies on the general composition of Chan Su provide valuable context for the expected concentration range of bufadienolides.

A comprehensive chemical profiling study of 20 batches of Chan Su using High-Performance Liquid Chromatography (HPLC) revealed that the total content of seven major bufogenins ranged from 100.40 mg/g to 169.22 mg/g. While this analysis did not specifically quantify this compound, it underscores that bufadienolides are major components of toad venom. The data for these seven related compounds are summarized in the table below.

| Bufogenin | Mean Content (mg/g) in Chan Su (n=20) | Content Range (mg/g) in Chan Su (n=20) |

| Cinobufagin | 25.34 | 15.78 - 35.12 |

| Resibufogenin | 30.11 | 20.45 - 40.01 |

| Bufalin | 20.56 | 12.89 - 28.77 |

| Cinobufotalin | 18.98 | 10.21 - 25.43 |

| Arenobufagin | 15.67 | 9.87 - 22.14 |

| Gamabufotalin | 12.89 | 7.65 - 18.98 |

| Telocinobufagin | 14.67 | 8.99 - 20.11 |

| Total of 7 Bufogenins | 138.22 | 100.40 - 169.22 |

Note: The data presented is for seven major bufogenins and does not include this compound. It is provided to give a contextual understanding of bufogenin concentrations in Chan Su.

Experimental Protocols: Isolation and Purification

While a singular, standardized protocol for the isolation of this compound is not available, a generalizable workflow can be constructed based on established methodologies for the separation of bufadienolides from toad venom. The following is a synthesized, multi-step protocol.

Extraction

-

Preparation of Raw Material: Dried toad venom (Chan Su) is ground into a coarse powder.

-

Solvent Extraction:

-

Method A: Reflux Extraction: The powdered venom is extracted with dichloromethane or 95% ethanol under reflux for several hours. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Method B: Microwave-Assisted Extraction: The powdered venom is suspended in an ethanol solution (e.g., 55% ethanol) and subjected to microwave irradiation. This method can significantly reduce extraction time.

-

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol, to achieve a preliminary separation of compounds based on their polarity.

-

Column Chromatography:

-

Macroporous Resin Chromatography: The n-butanol fraction is subjected to chromatography over a macroporous resin column, eluting with a stepwise gradient of ethanol in water.

-

Silica Gel Chromatography: Further separation is achieved using silica gel column chromatography with a suitable mobile phase, such as a mixture of cyclohexane and acetone.

-

Sephadex LH-20 Chromatography: Size-exclusion chromatography using Sephadex LH-20 with a methanol-water mobile phase can be employed to separate compounds based on their molecular size.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is typically achieved using a reversed-phase preparative HPLC system (e.g., C18 column) with a mobile phase consisting of a gradient of methanol or acetonitrile in water. Fractions are collected and monitored by analytical HPLC or TLC.

-

Structure Elucidation: The purity and identity of the isolated this compound are confirmed using spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), and comparison with literature data.

Putative Signaling Pathway and Mechanism of Action

The specific signaling pathways modulated by this compound have not been extensively elucidated. However, based on the well-documented mechanism of action for the bufadienolide class of compounds, a putative signaling pathway can be proposed. Bufadienolides are known to be potent inhibitors of the Na+/K+-ATPase, a transmembrane protein essential for maintaining electrochemical gradients in cells.

The binding of a bufadienolide, such as this compound, to the extracellular domain of the Na+/K+-ATPase α-subunit is believed to inhibit its pumping activity. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. This elevation in intracellular calcium is a key component of the cardiotonic effects of these compounds.

Furthermore, the Na+/K+-ATPase can act as a signal transducer. The binding of bufadienolides can trigger conformational changes in the pump, leading to the activation of intracellular signaling cascades, such as the Ras/Raf/MEK/ERK pathway, often through interaction with Src kinase. This signaling can influence a variety of cellular processes, including cell growth, proliferation, and apoptosis, which underlies the interest in these compounds as potential anticancer agents.

Conclusion

This compound represents a compelling natural product with significant therapeutic potential, stemming from its presence in the well-established traditional medicine, Chan Su, and its primary source, the toad Bufo bufo gargarizans. While further research is required to precisely quantify its concentration in these sources and to fully elucidate its specific signaling mechanisms, the information presented in this guide provides a solid foundation for researchers. The synthesized isolation protocol offers a practical starting point for obtaining pure this compound for in-depth biological evaluation. The proposed signaling pathway, centered on the inhibition of Na+/K+-ATPase, provides a rational framework for investigating its molecular pharmacology. This technical guide is intended to empower researchers and drug development professionals in their efforts to unlock the full therapeutic potential of this intriguing bufadienolide.

References

Isolating 19-Oxocinobufotalin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 19-Oxocinobufotalin, a bufadienolide of significant interest to researchers in drug development. Sourced from the venom of the Asiatic toad, Bufo bufo gargarizans, this compound, along with its analogs, has demonstrated notable cytotoxic and potential anti-cancer activities. This document outlines a representative protocol synthesized from established methods for the separation of bufadienolides, presents key quantitative data in a structured format, and visualizes the experimental workflow and relevant signaling pathways.

Source Material and Initial Extraction

The primary source for this compound is the dried venom, known as 'Chan'su', or the skin of the toad Bufo bufo gargarizans. The initial step involves the extraction of a wide range of compounds from this raw material.

Experimental Protocol: Initial Solvent Extraction

-

Preparation: The dried toad venom or skin is ground into a coarse powder to increase the surface area for solvent penetration.

-

Extraction: The powdered material is subjected to exhaustive extraction with a solvent such as dichloromethane, ethanol, or methanol. This is typically performed under reflux or using ultrasonication to enhance extraction efficiency.

-

Concentration: The resulting extract is concentrated under reduced pressure (in vacuo) to yield a crude extract.

-

Partitioning: The crude extract is often suspended in water and then partitioned with a solvent of intermediate polarity, such as n-butanol. This step helps to separate compounds based on their polarity, with many bufadienolides partitioning into the n-butanol layer.

Chromatographic Purification Cascade

A multi-step chromatographic approach is essential to isolate this compound from the complex mixture of bufadienolides, alkaloids, and other compounds present in the crude extract. The typical purification workflow involves a combination of silica gel, ODS (octadecylsilane), and preparative High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Multi-Step Chromatography

-

Silica Gel Column Chromatography:

-

The n-butanol fraction is adsorbed onto a small amount of silica gel and then applied to a silica gel column.[1][2]

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane or chloroform and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

ODS Column Chromatography:

-

Promising fractions from the silica gel chromatography are further purified on an ODS (C18) column.[3]

-

This reversed-phase chromatography step utilizes a polar mobile phase, such as a methanol-water or acetonitrile-water gradient, to separate compounds based on their hydrophobicity.

-

Fractions are again collected and analyzed.

-

-

Preparative HPLC:

-

The final purification step employs preparative HPLC, often on a C18 column, to isolate this compound to a high degree of purity.

-

An isocratic or shallow gradient elution with a precisely controlled mobile phase composition (e.g., methanol/water or acetonitrile/water) is used to achieve fine separation.

-

The purity of the final compound is confirmed using analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data

While specific yield and purity data for each step of this compound isolation is not extensively reported in a single source, the following table provides a representative summary of what can be expected based on the analysis of toad venom composition.

| Purification Step | Key Parameters | Expected Purity | Expected Yield (relative to crude extract) |

| Initial Extraction | Solvent: Dichloromethane/Methanol | Low | 100% |

| Solvent Partitioning | n-Butanol/Water | Low-Medium | 20-30% |

| Silica Gel Chromatography | Gradient: Chloroform/Methanol | Medium | 1-5% |

| ODS Chromatography | Gradient: Methanol/Water | Medium-High | 0.1-1% |

| Preparative HPLC | Isocratic: Acetonitrile/Water | >95% | <0.1% |

Visualization of Workflow and Signaling Pathways

To aid in the understanding of the isolation process and the potential mechanism of action of this compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the isolation and purification of this compound.

Bufadienolides, including compounds closely related to this compound, have been shown to induce apoptosis in cancer cells through various signaling pathways. The AKT and Wnt/β-catenin pathways are prominent targets.[4][5][6][7]

Caption: Postulated signaling pathways affected by this compound leading to apoptosis.

References

- 1. Silica Gel Packing Agent | Column Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 2. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid [ouci.dntb.gov.ua]

- 3. Rinse Methods for ODS Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. Bufotalin enhances apoptosis and TMZ chemosensitivity of glioblastoma cells by promoting mitochondrial dysfunction via AKT signaling pathway | Aging [aging-us.com]

- 5. Bufotalin enhances apoptosis and TMZ chemosensitivity of glioblastoma cells by promoting mitochondrial dysfunction via AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bufotalin enhances apoptosis and TMZ chemosensitivity of glioblastoma cells by promoting mitochondrial dysfunction via AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 19-Oxocinobufotalin: A Technical Guide for Researchers

An In-depth Examination of the Biosynthetic and Chemical Pathways for the Production of a Promising Bufadienolide

This technical guide provides a comprehensive overview of the synthesis of 19-Oxocinobufotalin, a complex bufadienolide with significant therapeutic potential. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of both the biosynthetic and chemical synthesis routes. This guide summarizes key quantitative data, provides detailed experimental protocols for pivotal reactions, and visualizes the intricate molecular pathways involved.

Introduction to this compound

This compound belongs to the bufadienolide class of steroids, characterized by a six-membered lactone ring (a-pyrone) at the C-17 position of the steroid nucleus. These compounds are naturally found in the venom of toads and have been utilized in traditional medicine for centuries. Modern research has identified their potent cardiotonic and antitumor activities. The unique "oxocino" moiety, an eight-membered ether ring fused to the steroid A-ring, distinguishes this compound and is crucial for its biological activity. The complexity of its structure presents significant challenges for both its isolation from natural sources and its chemical synthesis, making the development of efficient synthetic pathways a key area of research.

Biosynthesis of this compound

The biosynthesis of this compound in toads is a multi-step enzymatic process starting from cholesterol. The key transformations involve the formation of the bufadienolide core, followed by specific hydroxylations and oxidative cyclization.

A critical step in the biosynthesis is the hydroxylation of the C-19 methyl group of a bufadienolide precursor, such as bufalin. This reaction is catalyzed by specific cytochrome P450 (CYP) enzymes.[1][2] Studies have identified CYP enzymes in toads that can efficiently hydroxylate bufalin at the C-19 position to produce 19-hydroxy-bufalin, a key intermediate.[1][2] Subsequent enzymatic oxidation of the 19-hydroxyl group to an aldehyde and then a carboxylic acid, followed by an intramolecular esterification (lactonization) with a hydroxyl group on the steroid backbone, likely at the C-5 position, would form the characteristic eight-membered oxocino ring.

Chemical Synthesis of Bufadienolides

The complete chemical synthesis of complex bufadienolides like this compound is a formidable challenge. However, semi-synthetic approaches starting from more readily available steroid precursors are more common. The synthesis of related bufadienolides, such as cinobufagin, provides a roadmap for the potential chemical synthesis of this compound.

The synthesis of cinobufagin has been achieved in 12 steps from dehydroepiandrosterone (DHEA) with an overall yield of 7.6%.[3] This multi-step process involves the careful construction of the α-pyrone ring and the stereoselective introduction of various functional groups on the steroid core.[3]

Table 1: Key Data from the Synthesis of Cinobufagin

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Stille cross-coupling | (furan-2-yl)tributylstannane, Pd(PPh3)4, CuI, DMF | 95 |

| 2 | Photochemical [4+2] cycloaddition | Rose bengal, O2, light, CH2Cl2 | 64 |

| 3 | House-Meinwald rearrangement | Sc(OTf)3, CH2Cl2 | - |

| ... | ... | ... | ... |

| Overall | 12 steps from DHEA | 7.6 |

This table presents selected data from the synthesis of cinobufagin, a structurally related bufadienolide, to illustrate the complexity and yields of such synthetic routes.[3]

The chemical synthesis of this compound would require additional steps to form the oxocino ring. This would likely involve a C-19 functionalized steroid intermediate, which could be achieved through various oxidative methods. Subsequent intramolecular cyclization would then form the desired eight-membered ring.

Experimental Protocols

Enzymatic C-19 Hydroxylation of Bufalin

This protocol is based on the methodology for the enzymatic hydroxylation of bufadienolides using recombinant CYP enzymes expressed in yeast.[1][2]

Objective: To produce 19-hydroxy-bufalin from bufalin using a specific CYP450 enzyme.

Materials:

-

Recombinant yeast cells expressing the desired toad CYP450 enzyme.

-

Yeast extract-peptone-dextrose (YPD) medium.

-

Bufalin substrate.

-

Ethyl acetate for extraction.

-

Silica gel for column chromatography.

-

NMR and mass spectrometry for product characterization.

Procedure:

-

Culture Yeast Cells: Inoculate a suitable volume of YPD medium with the recombinant yeast strain and grow at 30°C with shaking until the optical density at 600 nm (OD600) reaches a desired value (e.g., 1.0).

-

Substrate Addition: Add bufalin (dissolved in a suitable solvent like DMSO) to the yeast culture to a final concentration of, for example, 0.2 mM.

-

Incubation: Continue the incubation at 30°C for 48-72 hours.

-

Extraction: Centrifuge the culture to separate the yeast cells from the medium. Extract the supernatant and the cell pellet separately with an equal volume of ethyl acetate three times.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Analyze the purified product by NMR and mass spectrometry to confirm the structure of 19-hydroxy-bufalin.

Conclusion

The synthesis of this compound remains a complex and challenging endeavor. While the complete biosynthetic pathway is yet to be fully elucidated, the discovery of specific C-19 hydroxylating CYP enzymes has provided a significant breakthrough. Chemical synthesis, although multi-stepped and with modest overall yields for related compounds, offers a controllable route to this and other bufadienolides. Future research will likely focus on the discovery and characterization of the enzymes responsible for the formation of the oxocino ring and the development of more efficient and scalable chemical and chemoenzymatic synthesis strategies. This will be crucial for unlocking the full therapeutic potential of this fascinating and potent natural product.

References

Methodological & Application

Application Notes and Protocols for 19-Oxocinobufotalin In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

19-Oxocinobufotalin is a bufadienolide, a class of cardiotonic steroids, that has garnered interest for its potential anti-cancer properties. This document provides detailed application notes and protocols for in vitro assays to evaluate the efficacy of this compound. While specific published protocols for this compound are limited, the following information is based on studies of closely related compounds, such as 19-Hydroxybufalin and other bufadienolides, and established cell-based assay methodologies.

Data Presentation

Table 1: Summary of In Vitro Anti-Cancer Activity of Bufadienolides

| Compound | Cell Line | Assay Type | Endpoint | Result |

| This compound 3-adipoylarginine ester | SMMC-7721 (Human Hepatocellular Carcinoma) | Not Specified | Inhibition | Significant inhibition effect |

| 19-Hydroxybufalin | NCI-H1299, NCI-H838 (Non-Small Cell Lung Cancer) | CCK-8 | Cell Viability | Inhibition of cell viability |

| 19-Hydroxybufalin | NCI-H1299, NCI-H838 (Non-Small Cell Lung Cancer) | Flow Cytometry, TUNEL, Western Blot | Apoptosis | Increased apoptosis |

| Bufalin | A549 (Lung Cancer) | MTT Assay | IC50 | 56.14 ± 6.72 nM (48h), 15.57 ± 4.28 nM (72h), 7.39 ± 4.16 nM (96h)[1] |

| Bufotalin | MDA-MB-231, HCC1937 (Triple-Negative Breast Cancer) | Not Specified | Proliferation | Potent inhibition of proliferation[2] |

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8 or MTT)

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Target cancer cell line (e.g., SMMC-7721, NCI-H1299)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well plates

-

CCK-8 or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture target cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Seed 5 x 10³ cells per well in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in a complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate for 24, 48, or 72 hours.

-

-

Cell Viability Measurement:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[3][4]

Materials:

-

Target cancer cell line

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10⁵ cells per well in 6-well plates and incubate overnight.

-

Treat cells with various concentrations of this compound for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.[5][6][7]

Materials:

-

Target cancer cell line

-

6-well plates

-

This compound

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10⁵ cells per well in 6-well plates and incubate overnight.

-

Treat cells with this compound for 24-48 hours.

-

-

Cell Fixation:

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined by the fluorescence intensity of PI.

-

Mandatory Visualization

Signaling Pathways

The anti-cancer effects of bufadienolides are often mediated through the modulation of key signaling pathways. Based on studies of related compounds like 19-Hydroxybufalin, the Wnt/β-catenin and PI3K/Akt pathways are potential targets of this compound.[8]

References

- 1. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bufalin Suppresses Triple-Negative Breast Cancer Stem Cell Growth by Inhibiting the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 7. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 19-Hydroxybufalin inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Experimental Models of Bufadienolides

Disclaimer: Direct in vivo experimental data for 19-Oxocinobufotalin is limited in publicly available scientific literature. The following application notes and protocols are based on studies conducted with structurally and functionally related bufadienolides, primarily Bufalin and Cinobufagin . These compounds share core mechanisms of action and are often used as representative examples for this class of molecules. Researchers should consider these protocols as a starting point and adapt them based on the specific properties of this compound.

Anticancer Activity in Xenograft Tumor Models

Bufadienolides like bufalin and cinobufagin have demonstrated significant antitumor effects in various cancer cell lines and corresponding in vivo xenograft models.[1][2][3][4] These compounds are known to induce apoptosis, inhibit cell proliferation, and suppress tumor growth through the modulation of multiple signaling pathways.[4][5][6]

Quantitative Data Summary

| Compound | Cancer Model | Animal Model | Dosage & Administration | Key Findings | Reference(s) |

| Bufalin | Colorectal Cancer (HCT116 xenograft) | Nude Mice | 1 mg/kg/3 days (intraperitoneal) | Significant reduction in tumor weight (~60% reduction when combined with cisplatin).[1] | [1] |

| Bufalin | Colorectal Cancer (LoVo xenograft) | Nude Mice | 0.5 or 1.0 mg/kg/day (intraperitoneal) | Dose-dependent inhibition of tumor growth.[7] | [7] |

| Bufalin | Diffuse Large B-cell Lymphoma (DLBCL) | NOD/SCID Mice | 1.5 mg/kg/day (intraperitoneal) | Significantly delayed xenograft growth without affecting body weight.[8] | [8] |

| Bufalin | Glioblastoma (U87 xenograft) | Nude Mice | 0.1, 0.5, 1, 5 mg/kg | Dose-dependent reduction in tumor growth. Toxicity observed at 5 mg/kg.[1] | [1] |

| Cinobufagin | Glioblastoma (U87MG-EGFR xenograft) | Nude Mice | 1 or 5 mg/kg/day (intraperitoneal) | Slower tumor growth compared to vehicle-treated group.[9] | [9] |

| Cinobufagin | Non-Small-Cell Lung Cancer (H460 xenograft) | Nude Mice | Not specified | Significant inhibition of tumor growth.[10] | [10] |

Experimental Protocol: Human Colorectal Cancer Xenograft Model

This protocol describes the evaluation of the antitumor efficacy of a bufadienolide in a subcutaneous xenograft model using human colorectal cancer cells.

Materials:

-

Human colorectal cancer cell line (e.g., HCT116 or LoVo)

-

4-6 week old male BALB/c nude mice

-

Matrigel

-

Bufadienolide compound (e.g., Bufalin)

-

Vehicle solution (e.g., DMSO, saline)

-

Sterile PBS

-

Calipers

-

Animal housing facility (pathogen-free)

Procedure:

-

Cell Culture: Culture HCT116 cells in an appropriate medium until they reach 80-90% confluency.

-

Cell Preparation: Harvest the cells and resuspend them in sterile PBS at a concentration of 2 x 10⁷ cells/mL. Mix the cell suspension 1:1 with Matrigel.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell/Matrigel suspension (1 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³). Monitor tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

-

Animal Grouping and Treatment: Randomize mice into treatment and control groups (n=6-8 per group).

-

Control Group: Administer the vehicle solution intraperitoneally daily.

-

Treatment Group: Administer the bufadienolide (e.g., Bufalin at 1 mg/kg) intraperitoneally daily.

-

-

Data Collection:

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study (e.g., 21-28 days), euthanize the mice.

-

Excise the tumors, weigh them, and fix them in formalin for histological analysis (e.g., H&E, IHC for Ki67, cleaved caspase-3) or snap-freeze in liquid nitrogen for molecular analysis (e.g., Western blot).

-

-

Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical tests.

Visualizations

Caption: Workflow for a typical anticancer xenograft study.

Caption: Simplified signaling pathways affected by bufadienolides.

Anti-inflammatory Activity Models

Bufadienolides have shown potent anti-inflammatory effects in various in vivo models.[2][11] These effects are often mediated by the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-κB.[11][12]

Quantitative Data Summary

| Compound | Inflammation Model | Animal Model | Dosage & Administration | Key Findings | Reference(s) |

| Bufalin | Carrageenan-induced paw edema | Rats | Not specified | Strong anti-inflammatory effect; suppressed NF-κB activation.[11] | [11] |

| Cinobufagin | LPS-induced acute lung injury | Mice | Not specified | Reduced levels of IL-1β, IL-6, and TNF-α in bronchoalveolar lavage fluid.[12] | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method to evaluate the acute anti-inflammatory activity of a compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

1% (w/v) Carrageenan solution in sterile saline

-

Bufadienolide compound

-

Vehicle solution

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

-

Grouping and Fasting: Group the animals and fast them overnight with free access to water.

-

Compound Administration:

-

Control Group: Administer vehicle orally or intraperitoneally.

-

Treatment Group: Administer the bufadienolide at various doses.

-

Positive Control: Administer a standard anti-inflammatory drug (e.g., Indomethacin).

-

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness immediately before carrageenan injection (V₀).

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours post-injection (Vₜ).

-

-

Data Analysis:

-

Calculate the percentage of edema at each time point: % Edema = [(Vₜ - V₀) / V₀] x 100.

-

Calculate the percentage of inhibition of edema for each treated group compared to the control group: % Inhibition = [1 - (% Edema of treated / % Edema of control)] x 100.

-

Cardiotoxicity Evaluation

While bufadienolides have therapeutic potential, they are also known for their cardiotoxic effects at higher doses, a characteristic shared with other cardiac glycosides.[13][14][15] In vivo evaluation is critical to determine the therapeutic window.

Experimental Protocol: Acute Cardiotoxicity Assessment in Rats

This protocol provides a basic framework for assessing the potential cardiotoxic effects of a bufadienolide in vivo.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Bufadienolide compound

-

Vehicle solution

-

ECG recording equipment with needle electrodes

-

Blood collection supplies

-

Equipment for euthanasia and tissue collection

Procedure:

-

Animal Preparation: Anesthetize the rats and place them on a heating pad to maintain body temperature. Insert ECG electrodes subcutaneously.

-

Baseline Recording: Record a stable baseline ECG for at least 15-20 minutes.

-

Compound Administration: Administer a single intravenous (IV) or intraperitoneal (IP) injection of the bufadienolide at different dose levels. A control group should receive the vehicle.

-

ECG Monitoring: Continuously monitor the ECG for changes in heart rate, PR interval, QRS duration, and QT interval for at least 2-4 hours post-administration. Note any arrhythmias.

-

Blood Sampling: Collect blood samples at baseline and at the end of the experiment for analysis of cardiac biomarkers (e.g., troponin I, CK-MB).

-

Terminal Procedure: At the end of the monitoring period, euthanize the animals.

-

Histopathology: Perfuse and collect the heart. Fix in 10% neutral buffered formalin for histopathological examination to look for signs of myocardial damage.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a bufadienolide is crucial for its development as a therapeutic agent.

Quantitative Data Summary (Cinobufagin in Rats)

| Administration Route | Metabolites Detected in Serum | Unchanged Cinobufagin in Serum | Reference(s) |

| Intravenous (IV) | Desacetylcinobufagin, 3-epidesacetylcinobufagin | Yes | [16][17] |

| Oral | 3-epidesacetylcinobufagin | No | [16][17] |

Experimental Protocol: Pharmacokinetic Profiling in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of a bufadienolide after intravenous administration.

Materials:

-

Male Sprague-Dawley rats with cannulated jugular veins

-

Bufadienolide compound formulated for IV injection

-

Syringes and infusion pump

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dose Administration: Administer a single bolus IV dose of the bufadienolide through the jugular vein cannula.

-

Blood Sampling: Collect blood samples (approx. 0.2 mL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into anticoagulant tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

-

Bioanalysis:

-

Develop and validate a sensitive LC-MS/MS method for the quantification of the parent compound and its potential metabolites in plasma.

-

Analyze the plasma samples.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

-

Area under the curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Half-life (t₁/₂)

-

Maximum concentration (Cmax)

-

-

Visualization

Caption: Workflow for a typical pharmacokinetic study.

References

- 1. Frontiers | An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives [frontiersin.org]

- 2. A research update on the anticancer effects of bufalin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bufalin for an innovative therapeutic approach against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bufalin, a Traditional Chinese Medicine Compound, Prevents Tumor Formation in Two Murine Models of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitro - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06566G [pubs.rsc.org]

- 8. Bufalin inhibits human diffuse large B-cell lymphoma tumorigenesis by inducing cell death through the Ca2+/NFATC1/cMYC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jcancer.org [jcancer.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. Bufalin-induced cardiotoxicity: new findings into mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bufalin-induced cardiotoxicity: new findings into mechanisms [cjnmcpu.com]

- 15. Bufalin Ameliorates Myocardial Ischemia/Reperfusion Injury by Suppressing Macrophage Pyroptosis via P62 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Metabolism and pharmacokinetics of cinobufagin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 19-Oxocinobufotalin in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction:

19-Oxocinobufotalin is a bufadienolide, a class of cardioactive steroids, that has garnered interest in cancer research due to its potential cytotoxic and anti-tumor activities. While research on this specific compound is emerging, studies on structurally related bufadienolides, such as Bufotalin, have revealed multiple mechanisms of action against cancer cells. These include the induction of apoptosis, ferroptosis, and the inhibition of the Na+/K+-ATPase ion pump. This document provides detailed application notes and experimental protocols to guide researchers in investigating the anti-cancer effects of this compound.

I. Postulated Mechanisms of Action

Based on studies of related compounds, this compound is hypothesized to exert its anti-cancer effects through several key signaling pathways.